Solubility Profiling of 1-(4-Chloro-3-nitrobenzoyl)piperidine: Technical Guide & Protocol
Solubility Profiling of 1-(4-Chloro-3-nitrobenzoyl)piperidine: Technical Guide & Protocol
Topic: Solubility Profile of 1-(4-Chloro-3-nitrobenzoyl)piperidine in DMSO and Methanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 1-(4-Chloro-3-nitrobenzoyl)piperidine (CAS: 91721-46-9), a key intermediate in the synthesis of pharmaceutical scaffolds. While specific thermodynamic solubility values for this compound are rarely indexed in public databases, its behavior can be accurately predicted and empirically determined using the physicochemical principles outlined herein.
This document synthesizes structural analysis with field-proven experimental protocols, enabling researchers to prepare stable stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) while avoiding common pitfalls such as compound precipitation and "oiling out."
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior, we must first analyze the structural determinants of the molecule.
Table 1: Compound Identity & Properties
| Property | Detail |
| Compound Name | 1-(4-Chloro-3-nitrobenzoyl)piperidine |
| CAS Number | 91721-46-9 |
| Molecular Weight | 268.69 g/mol |
| Formula | C₁₂H₁₃ClN₂O₃ |
| Structural Class | Benzamide; Piperidine derivative |
| H-Bond Donors | 0 (Tertiary amide) |
| H-Bond Acceptors | 3 (Nitro group oxygens, Amide carbonyl) |
| Predicted LogP | ~2.3 – 2.8 (Lipophilic) |
Theoretical Solubility in DMSO (Polar Aprotic)
Prediction: High Solubility (>50 mM)
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Mechanism: DMSO is a dipolar aprotic solvent with a high dielectric constant (
). It effectively solvates the polarizable nitro group and the amide carbonyl via strong dipole-dipole interactions. -
Structural Insight: The lack of hydrogen bond donors in the tertiary amide structure prevents self-aggregation (intermolecular H-bonding) that often lowers solubility in solid-state lattices. Consequently, the energy barrier for dissolution in DMSO is low.
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Application: Ideal for preparing high-concentration "master stocks" (typically 10 mM to 100 mM) for high-throughput screening (HTS).
Theoretical Solubility in Methanol (Polar Protic)
Prediction: Moderate to High Solubility (>10 mg/mL)
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Mechanism: Methanol acts as a hydrogen bond donor to the nitro group oxygens and the amide carbonyl oxygen.
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Limitation: The lipophilic 4-chlorophenyl ring and the piperidine ring (hydrophobic chair conformation) reduce affinity for highly polar protic networks compared to DMSO. Solubility will be temperature-dependent.
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Application: Suitable for recrystallization, LC-MS sample preparation, or intermediate dilutions where DMSO's high boiling point is undesirable.
Experimental Validation Protocols
Since batch-to-batch variation (crystal habit, purity) affects exact solubility limits, do not rely solely on literature values. Use the following self-validating protocols to determine the exact solubility for your specific lot.
Protocol A: Visual Kinetic Solubility (High-Throughput)
Best for: Rapidly determining if a 10 mM or 100 mM stock is feasible.
Workflow Diagram:
Caption: Stepwise addition method for establishing kinetic solubility limits in DMSO or Methanol.
Step-by-Step Procedure:
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Weigh ~5 mg of 1-(4-Chloro-3-nitrobenzoyl)piperidine into a clear glass vial.
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Add DMSO in 100 µL increments.
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After each addition, vortex for 30 seconds and sonicate for 1 minute.
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Endpoint: The volume at which the solution becomes optically clear defines the kinetic solubility limit.
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Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).
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Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Best for: Exact saturation points and stability studies.
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Saturation: Add excess solid compound to 1 mL of solvent (DMSO or MeOH) until a visible precipitate remains.
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Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
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Note: Do not use Nylon filters for DMSO, as extractables may interfere.
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Quantification: Dilute the supernatant 100-fold in acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Practical Handling & Troubleshooting
DMSO Stock Preparation
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Hygroscopicity Warning: DMSO is hygroscopic. Absorbed water can crash out lipophilic compounds like 1-(4-Chloro-3-nitrobenzoyl)piperidine over time.
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Solution: Store DMSO stocks in small aliquots at -20°C in varying-temperature resistant vials with tight seals.
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Thawing: Vortex vigorously after thawing to redissolve any micro-precipitates formed during freezing.
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Aqueous Dilution (The "Crash" Risk)
When diluting a DMSO stock into aqueous buffer (e.g., for a biological assay):
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Risk: The hydrophobic "Benzoyl-Piperidine" core may precipitate if the DMSO concentration drops below 1-2%.
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Mitigation:
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Perform a serial dilution in DMSO first.
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Spike the DMSO dilution into the buffer with rapid mixing.
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Keep final DMSO concentration <1% if cells are involved, but ensure the compound concentration is below its aqueous solubility limit (likely <50 µM).
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Methanol Transesterification
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Risk: While amides are generally stable, prolonged storage in methanol at high temperatures or acidic pH could theoretically lead to slow methanolysis.
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Recommendation: Use Methanol only for immediate processing (LC-MS, crystallization). Use DMSO or Acetonitrile for long-term storage.
Interaction Mechanism Visualization
Understanding how the solvent interacts with the molecule aids in troubleshooting.
Caption: Mechanistic comparison of solvent interactions. DMSO provides superior solvation for the lipophilic ring system via dispersion forces.
References
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Compound Identification (CAS 91721-46-9)
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ChemicalRegister. 1-(4-Chloro-3-nitrobenzoyl)piperidine Suppliers & Data. Retrieved from
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Ambeed. Product Data Sheet: 1-(4-Chloro-3-nitrobenzoyl)piperidine. Retrieved from
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Solubility Protocols
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BenchChem. General Procedure for Determination of Solubility in Solutions of DMSO. Retrieved from (Note: Generalized protocol adapted for this guide).
- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25.
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Solvent Properties
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Gaylord Chemical.[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from
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